4-Chloroquinoline-7-carboxylic acid

Medicinal Chemistry SAR Organic Synthesis

Researchers synthesizing Pim-1 kinase inhibitors or antimalarial agents require a reliable, high-purity 4-chloroquinoline-7-carboxylic acid. Sourcing from vendors with unverified isomer purity leads to failed syntheses. - Optimized for SAR: The 7-carboxylic acid and 4-chloro substituents serve as critical pharmacophore and derivatization handles, respectively, for medicinal chemistry programs. - Supply Chain Assurance: Available with batch-specific quality documentation (HPLC, NMR) and produced under rigorous quality management, ensuring experimental reproducibility from milligram to kilogram scale.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 49713-58-8
Cat. No. B1288790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinoline-7-carboxylic acid
CAS49713-58-8
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14)
InChIKeyVMGVGPMZWPOPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinoline-7-carboxylic acid: Research Intermediate Overview


4-Chloroquinoline-7-carboxylic acid (CAS 49713-58-8) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the 4-position and a carboxylic acid group at the 7-position on the quinoline ring . With a molecular formula of C10H6ClNO2 and a molecular weight of 207.61 g/mol, it is a white to off-white solid . This compound is widely recognized as a versatile intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals, rather than a final bioactive agent itself .

Specific Isomer 4-chloro, 7-carboxylic acid pattern for targeted SAR studies
Building Block Key synthetic intermediate for medicinal and agrochemical discovery programs
Supply Confidence High-yield synthetic route supports reliable procurement planning

Why Substitution with Positional Isomers Fails


The precise positioning of substituents on the quinoline ring is the primary determinant of a compound's reactivity, binding affinity, and physicochemical properties. Substituting 4-Chloroquinoline-7-carboxylic acid with a close positional isomer, such as 4-Chloroquinoline-2-carboxylic acid (CAS 15733-82-1) or 7-Chloroquinoline-2-carboxylic acid (CAS 234444-66-7), is not permissible in a research or industrial context. The shift of the carboxylic acid group from the 7- to the 2-position alters the molecule's electronic distribution, hydrogen-bonding capabilities, and metabolic stability . As evidenced by structure-activity relationship studies, the 7-carboxylic acid moiety can be a crucial pharmacophore for specific biological activities, such as kinase inhibition, while the 4-chloro substituent provides a distinct handle for further chemical derivatization [1]. Therefore, procurement of the specific CAS number 49713-58-8 is essential for ensuring experimental reproducibility and achieving the desired synthetic or biological outcomes.

Pharmacophore Alteration
Shifting the carboxylic acid from 7- to 2-position may abolish kinase-binding motif essential for SAR studies.
Reactivity Divergence
Different electronic distribution alters nucleophilic substitution outcomes and derivatization strategies.
Reproducibility Risk
Only CAS 49713-58-8 ensures consistent experimental results; positional isomers are not interchangeable.

Product-Specific Evidence


Unique Substitution Pattern and Pharmacophore Role

The unique value of 4-Chloroquinoline-7-carboxylic acid lies in its specific substitution pattern, which differentiates it from other chloroquinoline carboxylic acid isomers. This compound features a chlorine atom at position 4 and a carboxylic acid group at position 7 . In contrast, positional isomers like 4-chloroquinoline-2-carboxylic acid (CAS 15733-82-1) and 7-chloroquinoline-2-carboxylic acid (CAS 234444-66-7) place the carboxylic acid group at the 2-position . This precise arrangement is critical, as studies on related 7-carboxylic acid derivatives have identified this moiety as a crucial pharmacophore for specific biological activities, such as the inhibition of Pim-1 kinase [1].

Substitution Pattern
Class-level inference
Target: 4-Cl, 7-COOH
Isomers: 4-Cl, 2-COOH / 7-Cl, 2-COOH
Supports SAR interpretation for kinase inhibition studies
Data to verify; class-level evidence from related derivatives
Medicinal Chemistry SAR Organic Synthesis

High-Yield Synthetic Route

A well-documented and efficient synthetic route exists for 4-chloroquinoline-7-carboxylic acid, starting from 4-chloro-7-trifluoromethylquinoline, which provides the target compound in a reported yield of 99% . This high-yielding, microwave-assisted procedure in concentrated hydrochloric acid is a significant advantage for procurement, ensuring a reliable and scalable supply chain. The availability of such a high-yield method distinguishes it from analogs that may require less efficient, multi-step syntheses, directly impacting the cost and availability of the compound for research use [1].

Synthetic Yield
Reported
99% yield (reported)
Supports procurement and supply chain planning
Reported conditions: microwave, conc. HCl; yield may vary
Organic Synthesis Process Chemistry Procurement

Physicochemical Property Differentiation

The introduction of the chlorine atom at the 4-position provides quantifiable differences in key physicochemical properties compared to the non-chlorinated analog, quinoline-7-carboxylic acid (CAS 1078-30-4). For 4-chloroquinoline-7-carboxylic acid, the predicted acid dissociation constant (pKa) is 3.70 ± 0.27 , whereas for quinoline-7-carboxylic acid, the pKa is 3.996 [1]. This difference in acidity impacts solubility and reactivity. Furthermore, the lipophilicity (Log P) is predicted to be higher for the chlorinated derivative (LogP for 7-carboxyquinoline is 1.65 [1]), directly influencing its partitioning behavior in chromatographic purifications and biological assays.

pKa and Lipophilicity Shift
Predicted
ΔpKa ≈ 0.30 (3.70 vs 3.996)
LogP higher for chlorinated analog
Informs analytical method development decisions
Predicted values; experimental confirmation pending
Physicochemical Analysis Method Development Formulation

Research and Industrial Applications


Anti-Infective Agent Scaffold

This compound is an ideal starting material for research groups synthesizing novel antimalarial and antibacterial agents. Its structure is related to chloroquine, and the carboxylic acid handle at the 7-position allows for facile derivatization into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) around the quinoline core .

Kinase Inhibitor Precursor

Based on the established importance of the 7-carboxylic acid moiety in quinoline-based Pim-1 kinase inhibitors, 4-chloroquinoline-7-carboxylic acid serves as a key building block for medicinal chemistry programs targeting this and potentially other kinases [1]. The 4-chloro substituent can be used as a synthetic handle for further modifications, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to optimize inhibitor potency and selectivity.

Agrochemical Intermediate

The unique substitution pattern of 4-chloroquinoline-7-carboxylic acid makes it a valuable intermediate for synthesizing novel pesticides or herbicides. The combination of a chlorine atom and a carboxylic acid group on a quinoline scaffold is a common motif in agrochemicals, and this specific isomer offers a defined entry point for developing proprietary compounds .

Analytical Method Development Model

Its well-defined physicochemical properties (pKa, LogP, molecular weight) make 4-chloroquinoline-7-carboxylic acid a useful model compound for developing and validating analytical methods, such as HPLC and LC-MS. Its distinct UV absorbance and mass spectrometric profile allow for reliable detection and quantification, which is essential for quality control in chemical production and research .

Application
Selection Property
Validation Focus
Anti-infective SAR scaffold
7-COOH derivatization into amides/esters
Coupling efficiency and antimicrobial assay
Kinase inhibitor precursor
4-Cl synthetic handle, 7-COOH pharmacophore context
Pim-1 kinase inhibition SAR (class-level evidence)
Agrochemical intermediate
Quinoline core with Cl and COOH motifs
Proprietary compound derivatization feasibility
Analytical method model
Defined pKa, LogP, MW
HPLC/LC-MS method robustness and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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